molecular formula C11H12O B1591009 5-Methoxy-1,4-dihydronaphthalene CAS No. 36230-47-4

5-Methoxy-1,4-dihydronaphthalene

Cat. No. B1591009
Key on ui cas rn: 36230-47-4
M. Wt: 160.21 g/mol
InChI Key: ZKMHLJCHQKQLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981882B2

Procedure details

Add powdered potassium carbonate (193.1 g, 1.397 mol) to a solution of commercially available 5,8-dihydronaphthalen-1-ol [68.08 g, 90% potency based on 1H-NMR, 0.4657 mol, from Societa Italiana Medicinala Scandicci, s.r.l., Reggello (Firenze), Italy] in ethanol (700 mL). Cool the solution to 0° C. with ice water and add dimethyl sulfate (88.1 g, 66.1 mL, 0.699 mol) dropwise, maintaining the temperature between 5° C. and 10° C. Heat the reaction mixture to 40° C. until TLC shows the absence of starting material (about 2 hr). Filter off the solids by vacuum filtration and concentrate. Dilute the residual brown oil with diethyl ether (500 mL), wash with 10% aqueous ammonium hydroxide (500 mL), water (500 mL), brine (500 mL), dry (sodium sulfate) and concentrate to give the crude product as a brown oil (73 g). Purify the crude product by short path distillation under vacuum (bp 120-130° C./5 Torr) to give the title compound as a clear oil (69.0 g, 92.5% potency corrected) (contains some 1,2,3,4-tetrahydro-5-methoxynaphthalene as an impurity).
Quantity
193.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.1 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
92.5%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[C:7]1([OH:17])[C:16]2[CH2:15][CH:14]=[CH:13][CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1.S(OC)(OC)(=O)=O>C(O)C>[CH3:1][O:17][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[CH2:15][CH:14]=[CH:13][CH2:12]2 |f:0.1.2|

Inputs

Step One
Name
Quantity
193.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2CC=CCC12)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
66.1 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 5° C. and 10° C
CUSTOM
Type
CUSTOM
Details
the absence of starting material (about 2 hr)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter off the solids
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
ADDITION
Type
ADDITION
Details
Dilute the residual brown oil with diethyl ether (500 mL)
WASH
Type
WASH
Details
wash with 10% aqueous ammonium hydroxide (500 mL), water (500 mL), brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil (73 g)
CUSTOM
Type
CUSTOM
Details
Purify the crude product
DISTILLATION
Type
DISTILLATION
Details
by short path distillation under vacuum (bp 120-130° C./5 Torr)

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CC=CCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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